Corymbiferin 3-O-beta-D-glucopyranoside
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Overview
Description
Corymbiferin 3-O-beta-D-glucopyranoside is a natural product found in Gentianella amarella and Gentianella with data available.
Scientific Research Applications
Enzyme Inhibition and Biological Activity
Corymbiferin 3-O-beta-D-glucopyranoside, isolated from Gentianella amarella ssp. acuta, exhibits weak activity against acetylcholinesterase (AChE) and is active against monoamine oxidases (MAO). This suggests potential uses in neurodegenerative disorders where enzyme inhibition is beneficial (Urbain et al., 2008).
Anti-Diabetic Properties
Research on Swertia bimaculata, containing corymbiferin, indicates significant anti-diabetic activities. Corymbiferin notably reduced fasting blood glucose levels and improved serum insulin levels in diabetic rats, suggesting its potential as an alternative agent for diabetes mellitus treatment (Liu et al., 2013).
Antioxidant Activity
Corymbiferin, along with other compounds isolated from Punica granatum (pomegranate), has demonstrated antioxidant activity. These compounds were effective in reducing malondialdehyde (MDA) levels in rat brains and protecting against low-density lipoprotein (LDL) oxidation (Wang et al., 2004).
Enhancement of Water Solubility and Stability
A study on the glucosylation of corylifol A, a compound related to corymbiferin, demonstrated that glycosylation can significantly enhance the water solubility and stability of compounds. This has implications for the development of more effective pharmaceutical formulations (Li et al., 2017).
Properties
Molecular Formula |
C21H22O12 |
---|---|
Molecular Weight |
466.4 g/mol |
IUPAC Name |
1,8-dihydroxy-4,5-dimethoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one |
InChI |
InChI=1S/C21H22O12/c1-29-9-4-3-7(23)12-15(26)13-8(24)5-10(19(30-2)20(13)33-18(9)12)31-21-17(28)16(27)14(25)11(6-22)32-21/h3-5,11,14,16-17,21-25,27-28H,6H2,1-2H3/t11-,14-,16+,17-,21-/m1/s1 |
InChI Key |
YYBFILICFFBVIZ-AAHOILBJSA-N |
Isomeric SMILES |
COC1=C2C(=C(C=C1)O)C(=O)C3=C(O2)C(=C(C=C3O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC |
Canonical SMILES |
COC1=C2C(=C(C=C1)O)C(=O)C3=C(O2)C(=C(C=C3O)OC4C(C(C(C(O4)CO)O)O)O)OC |
Synonyms |
corymbiferin 3-O-beta-D-glucopyranoside |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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